molecular formula C20H26N2O5S3 B2480202 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-83-2

4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2480202
CAS RN: 903306-83-2
M. Wt: 470.62
InChI Key: AMQMWDRZTDFQEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis methods for diazaspiro[4.5]decane derivatives, including those with sulfonyl groups, involve strategic organic reactions that aim to build the complex spirocyclic framework efficiently. One pathway involves the use of cyclic diazo compounds that undergo metal-catalyzed spirocyclizations, potentially including steps that form the sulfonyl linkages seen in the target molecule (Dar'in et al., 2020).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives, including those with sulfonyl substitutions, is characterized by X-ray crystallography, revealing their three-dimensional conformation and electronic distribution. The crystal structure analysis provides insights into the spatial arrangement of atoms and the implications for the compound's reactivity and interactions (Staško, Davis, & Chapman, 2002).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decane derivatives is influenced by their structural features, including the presence of sulfonyl groups. These compounds participate in various chemical reactions, such as the Johnson orthoester Claisen rearrangement, which demonstrates their versatility in synthetic applications (Parvez, Yadav, & Senthil, 2001). The presence of sulfonyl and diazaspiro moieties significantly affects their chemical behavior, offering multiple functionalization sites.

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Research into cyclohexane-spirohydantoin derivatives, including diazaspiro[4.5]decane structures, has shown significant interest in supramolecular chemistry. These compounds are used to study the relationship between molecular and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. For example, the study of various spirohydantoin derivatives has provided insights into their crystal packing preferences and molecular conformations, revealing the absence of solvent molecules in the crystals and the significance of hydrogen bonding and substituent effects on supramolecular assembly (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Pharmacological Research

In the pharmacological domain, diazaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticonvulsant activities. These studies aim to understand the structure-activity relationships for anticonvulsant activity, where certain diazaspiro[4.5]decane derivatives demonstrated significant protective effects against seizures, comparable to standard drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

Material Science and Organic Synthesis

The synthesis of diazaspiro[4.5]decane scaffolds has attracted attention for their potential applications in material science and organic synthesis. These scaffolds can be utilized in creating biologically active compounds, with methodologies developed for their efficient synthesis from commercially available reagents. Such synthetic routes offer promising avenues for the production of compounds with significant biological activities, opening new opportunities for drug discovery and materials development (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

8-thiophen-2-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)22-10-11-27-20(22)6-8-21(9-7-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQMWDRZTDFQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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